8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS 1277178-00-3 properties
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS 1277178-00-3 properties
An In-Depth Technical Guide to 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1277178-00-3): A Key Building Block in Modern Drug Discovery
Abstract
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a halogenated heterocyclic compound built upon the imidazo[1,2-a]pyridine scaffold, a core structure renowned in medicinal chemistry for its wide range of biological activities.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, structural significance, synthesis, and reactivity. We will explore the strategic importance of its constituent parts—the bromine atom as a versatile synthetic handle for cross-coupling reactions and the trifluoromethyl group for enhancing drug-like properties.[4] The document elucidates its role as a critical precursor in the synthesis of pharmacologically active molecules, particularly in the pursuit of novel treatments for infectious diseases like tuberculosis and various cancers.[1][4][5]
Physicochemical Properties and Structural Analysis
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a solid at room temperature, valued for its unique combination of functional groups that impart desirable characteristics for chemical synthesis and biological applications.[6]
Core Properties
The fundamental properties of the compound are summarized below. Proper storage in a dry, controlled environment (2-8°C) is recommended to ensure its long-term stability and purity.[7]
| Property | Value | Source(s) |
| CAS Number | 1277178-00-3 | [4][6][7] |
| Molecular Formula | C₈H₄BrF₃N₂ | [4][7] |
| Molecular Weight | 265.03 g/mol | [4][7] |
| Appearance | White to off-white solid | [8] |
| Boiling Point | 126-128 °C (Note: Likely Melting Point) | [6] |
| Storage | Sealed in dry, 2-8°C | [7] |
| SMILES | FC(C1=CN2C(C(Br)=C1)=NC=C2)(F)F | [7] |
| InChI Key | BMXFPWURRMQENU-UHFFFAOYSA-N | [6] |
Structural Elucidation and Functional Importance
The structure of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a carefully orchestrated arrangement of functional groups, each contributing to its overall utility in drug design.
Caption: Key structural features and their significance in medicinal chemistry.
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Imidazo[1,2-a]pyridine Core : This fused bicyclic heterocycle is recognized as a "privileged scaffold" in medicinal chemistry.[3] Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating interaction with biological targets. It is found in numerous marketed drugs, validating its favorable ADME (absorption, distribution, metabolism, and excretion) properties and low toxicity profile.[9]
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Trifluoromethyl (-CF₃) Group : The introduction of a -CF₃ group is a common and highly effective strategy in drug design. This strongly electron-withdrawing group can significantly alter the electronic properties of the aromatic system.[4] More critically, it often enhances metabolic stability by blocking potential sites of oxidative metabolism and can improve a molecule's binding affinity to target proteins and its ability to permeate cell membranes.[4][10]
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Bromine Atom : The bromine atom at the C8 position is not merely a substituent; it is a versatile synthetic handle. It makes the molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4]
Synthesis and Reactivity
The synthesis of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves a multi-step sequence culminating in the cyclization to form the fused ring system.
Proposed Synthetic Workflow
A logical and robust method for synthesizing the title compound is via the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. This is a classic and reliable approach for constructing the imidazo[1,2-a]pyridine core.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methodologies for the synthesis of related imidazo[1,2-a]pyridines and represents a viable route.
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Reaction Setup : To a solution of 2-amino-3-bromo-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as absolute ethanol (10 mL/mmol), add chloroacetaldehyde (1.2 eq, typically as a 50% solution in water).
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Condensation and Cyclization : The reaction mixture is heated to reflux (approximately 80-90°C) and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
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Workup : Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
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Extraction : The resulting residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acid) and brine.
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Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
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Purification : The crude material is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine as a solid.
Chemical Reactivity: A Gateway to Novel Analogs
The primary utility of this compound lies in the reactivity of its C8-bromo position. This site is electron-deficient and readily participates in palladium-catalyzed cross-coupling reactions, allowing for the creation of new C-C, C-N, and C-O bonds. This synthetic versatility is paramount for scaffold hopping and lead optimization in drug discovery campaigns.[10]
Applications in Medicinal Chemistry and Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, and the title compound serves as a highly valuable building block for accessing novel derivatives.
A Privileged Scaffold for Diverse Therapeutic Areas
Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable breadth of biological activities.[3] This includes applications as:
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Anti-infective Agents : Particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][4] Several compounds based on this scaffold have shown potent activity against both drug-sensitive and drug-resistant strains.[1]
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Anticancer Agents : Derivatives have been developed as inhibitors of key cellular pathways involved in cancer progression, such as tubulin polymerization and various protein kinases.[5]
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CNS Agents : The most famous example is Zolpidem, a widely prescribed medication for insomnia.[9] Other derivatives have been explored for anxiolytic and analgesic effects.[2]
Role as a Precursor in Targeted Therapies
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is an ideal starting point for creating targeted therapies. For instance, in the development of kinase inhibitors, the imidazo[1,2-a]pyridine core can serve as a "hinge-binding" motif, while the group installed at the C8 position via cross-coupling can be designed to occupy a specific pocket in the kinase's active site, thereby conferring potency and selectivity. The trifluoromethyl group at C6 often contributes to improved metabolic stability and oral bioavailability of the final compound.[4][10]
Case Study: Application in Anti-Tuberculosis Research
Tuberculosis remains a global health crisis, with a pressing need for new drugs to combat rising resistance.[1] The imidazo[1,2-a]pyridine class has emerged as a promising area of research. The title compound is used as a scaffold to develop new anti-TB agents.[4] The mechanism of action for some of these derivatives involves inhibiting key bacterial enzymes, leading to cell death.[4] The ability to easily diversify the 8-position allows for fine-tuning of the molecule's activity and pharmacokinetic profile against Mycobacterium tuberculosis.
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential to ensure safety.
| Hazard Information | Precautionary Statements |
| GHS Pictogram: Warning | P264: Wash hands thoroughly after handling. |
| Hazard Statements: | P280: Wear protective gloves/eye protection/face protection. |
| H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:[7]
The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
Conclusion and Future Outlook
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is more than just a chemical intermediate; it is a strategically designed building block that leverages the proven biological potential of the imidazo[1,2-a]pyridine scaffold. The combination of a reactive bromine handle and a property-enhancing trifluoromethyl group makes it an exceptionally powerful tool for medicinal chemists. Its demonstrated utility in the synthesis of potential anti-tuberculosis and anticancer agents underscores its importance. Future research will likely see its continued use in the development of novel kinase inhibitors, covalent inhibitors, and probes for chemical biology. Furthermore, its unique electronic properties may lead to applications in materials science.[4]
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